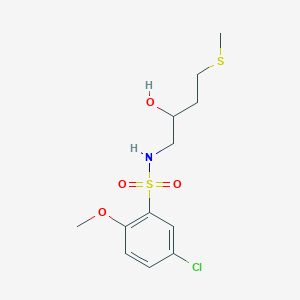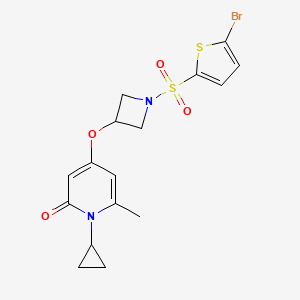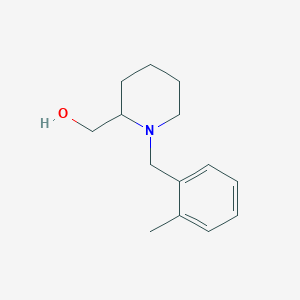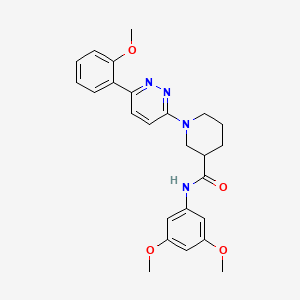
5-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHMB and belongs to the class of sulfonamides. In
Mécanisme D'action
The mechanism of action of CHMB is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. Carbonic anhydrase IX is involved in the regulation of pH in tumor cells, and its inhibition can lead to the reduction of tumor growth and metastasis.
Biochemical and Physiological Effects
CHMB has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have good stability under physiological conditions. However, further studies are required to determine the pharmacokinetics and pharmacodynamics of CHMB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CHMB is its ease of synthesis. It can be synthesized using simple and readily available reagents. Another advantage is its versatility, as it can be used as a building block for the synthesis of various biologically active compounds.
One of the limitations of CHMB is its low solubility in water, which can limit its applications in aqueous environments. Another limitation is the lack of studies on its long-term toxicity and side effects.
Orientations Futures
There are several future directions for the research on CHMB. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX for the treatment of cancer. Another direction is the investigation of the potential of CHMB as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, the use of CHMB as a building block for the synthesis of new materials with potential applications in catalysis, drug delivery, and gas storage is an exciting area of research.
Conclusion
In conclusion, CHMB is a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its ease of synthesis and low toxicity make it an attractive candidate for further research. However, more studies are required to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics. The future directions for the research on CHMB are promising, and it is expected to have a significant impact on various fields in the coming years.
Méthodes De Synthèse
The synthesis of CHMB involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-hydroxy-4-methylthiobutylamine in the presence of a base. The resulting product is a white solid with a melting point of 125-127°C. The yield of CHMB can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
CHMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CHMB has shown promising results as an inhibitor of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer. CHMB has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and as an anti-inflammatory agent.
In organic synthesis, CHMB has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a ligand in catalytic reactions and as a reagent in the preparation of sulfonamides.
In material science, CHMB has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
5-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S2/c1-18-11-4-3-9(13)7-12(11)20(16,17)14-8-10(15)5-6-19-2/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQPMKIEUIPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-methoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2864597.png)


![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)
![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)


![N-{4-[3-(dimethylamino)acryloyl]phenyl}-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2864612.png)
